

veratric acid safety profile toxicity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Veratric Acid

CAS No.: 93-07-2

Cat. No.: S583083

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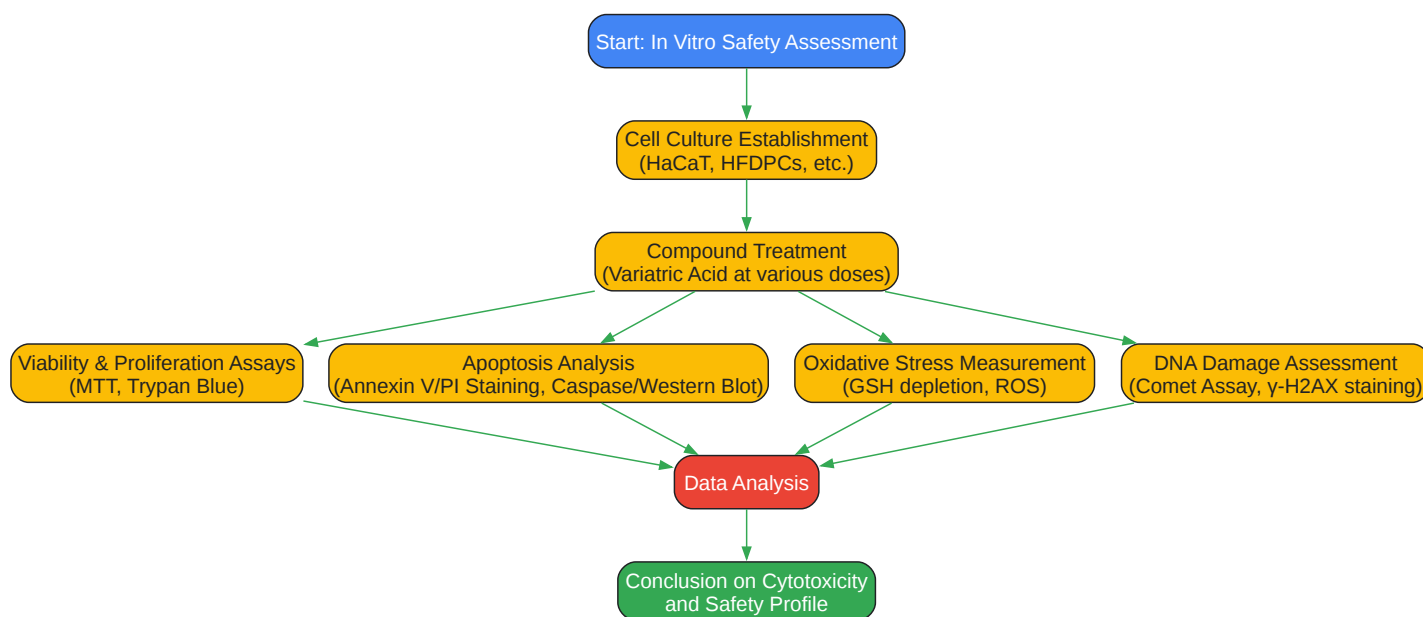
Toxicity and Safety Data Summary

Model System	Tested Concentrations/Doses	Key Findings on Toxicity & Safety	Reference
Mouse (in vivo)	40 mg/kg (oral)	Promoted ventricular function and reduced oxidative stress in hypertensive rats; indicated protective effect. [1]	
Mouse (in vivo)	40 mg/kg (oral)	Acted as a protective agent against hypertension-associated cardiovascular remodelling. [2]	
Human Lymphocyte (in vitro)	1 mmol/L (~182 µg/mL)	Showed DNA inhibition, a potential indicator of genotoxicity. [1]	
Rodent - Mouse (in vivo)	>800 mg/kg (intraperitoneal)	Reported LD50 >800 mg/kg, suggesting low acute toxicity. [1]	
HaCaT Keratinocytes (in vitro)	10-100 µg/mL	No significant effects on cell viability; protected against UVB-induced damage and apoptosis. [3]	

Model System	Tested Concentrations/Doses	Key Findings on Toxicity & Safety	Reference
HFDPCs (in vitro)	10-50 μ M	Dose-dependently increased cell proliferation and reduced apoptosis and cellular senescence. [4]	
AML12 Hepatocytes (in vitro)	Not Specified	Increased cell activity and decreased apoptosis induced by hypoxia/reoxygenation. [5]	
Chicken Hepatocytes (in vitro)	1 μ M	Reduced triglyceride and total cholesterol levels with no mentioned adverse effects. [6]	

Detailed Experimental Findings and Methodologies

The safety of **veratric acid** has been evaluated through various standardized experimental models. Below is a workflow for a typical in vitro safety assessment, integrating key methods from the research:



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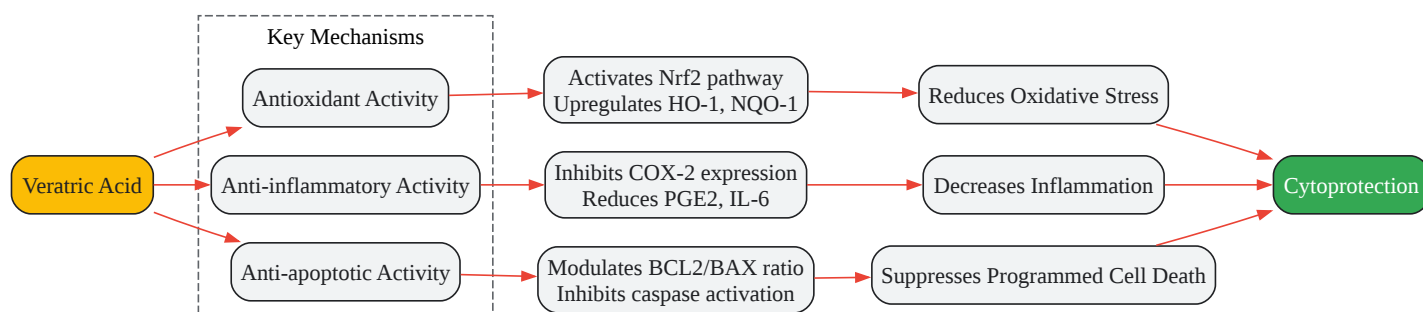
Experimental workflow for in vitro safety assessment

- **Cell Culture and Treatment:** Studies used specific cell lines like human keratinocytes (**HaCaT**) [3] and hair follicle dermal papilla cells (**HFDPs**) [4]. Cells were treated with a range of **verrucic acid** concentrations (e.g., **10-100 µg/mL** in HaCaT cells [3] and **10-50 µM** in HFDPs [4]) for varying periods, often with and without a stressor like UVB irradiation.
- **Viability and Proliferation Assays:**
 - **MTT Assay:** This colorimetric assay measures the activity of mitochondrial enzymes. In HFDPs, treatment with 50 µM **verrucic acid** **increased cell proliferation by up to 18%** compared to the control, indicating no cytotoxic effect and a potential proliferative benefit [4].

- **Ki67 Staining:** Ki67 is a protein marker for proliferating cells. A **24% increase in Ki67-positive cells** was observed in HFDPCs treated with 50 μM **veratric acid**, confirming its role in promoting cell proliferation [4].
- **Apoptosis Analysis:**
 - **Annexin V/Propidium Iodide (PI) Staining:** This flow cytometry-based method distinguishes live, early apoptotic, late apoptotic, and necrotic cells. In HFDPCs, **veratric acid** treatment **reduced the number of apoptotic cells** in a dose-dependent manner [4].
 - **Western Blot Analysis:** This technique measures protein expression. Studies showed that **veratric acid down-regulated the pro-apoptotic protein BAX and up-regulated the anti-apoptotic protein BCL2**. It also **inhibited the cleavage and activation of key apoptotic markers caspase-3, -8, -9, and PARP** in UVB-irradiated HaCaT cells, demonstrating a strong anti-apoptotic effect [4] [3].
- **Genotoxicity and DNA Damage Assessment:**
 - **Comet Assay:** This method detects DNA strand breaks at the level of individual cells. UVB irradiation caused significant DNA damage in HaCaT cells, but pre-treatment with **veratric acid (10–100 $\mu\text{g/mL}$) resulted in a reduced comet tail length**, indicating protection against DNA damage [3].
 - **Immunofluorescence Staining for $\gamma\text{-H2AX}$ and p53:** These are sensitive markers for DNA double-strand breaks and cellular stress. The number of cells positive for these markers was **markedly decreased in veratric acid-treated groups** after UVB exposure [3].
 - A study on human lymphocytes reported **DNA inhibition at a concentration of 1 mmol/L**, which is a potential genotoxic effect. This high concentration warrants attention for future safety evaluations [1].

Mechanisms Underlying the Safety Profile

The low toxicity and protective effects of **veratric acid** are largely attributed to its biological activities. The following diagram illustrates the key molecular pathways involved:



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*Proposed molecular mechanisms for **veratric acid** cytoprotection*

- **Antioxidant Pathways:** **Veratric acid** activates the **Nrf2 signaling pathway**, a master regulator of antioxidant response. This leads to the upregulation of protective enzymes like **heme oxygenase-1 (HO-1)** and **NAD(P)H quinone dehydrogenase 1 (NQO-1)**, which combat oxidative stress in models of liver injury [5]. It also prevents **UVB-induced depletion of glutathione (GSH)**, a key cellular antioxidant, in keratinocytes [3].
- **Anti-inflammatory Pathways:** **Veratric acid** reduces the production of **pro-inflammatory mediators** such as **prostaglandin E2 (PGE2)** and **interleukin-6 (IL-6)** by **suppressing the upregulated expression of cyclooxygenase-2 (COX-2)** [1] [3]. This activity helps mitigate inflammation-associated tissue damage.
- **Anti-apoptotic Signaling:** As previously mentioned, **veratric acid** exerts its anti-apoptotic effect by modulating the expression of **BCL2 family proteins** and inhibiting the activation of **caspase cascades**, thereby promoting cell survival under stress [4] [3].

Key Takeaways for Researchers

- **Promising Safety in Non-Clinical Models:** Current evidence from cellular and animal studies suggests **low acute toxicity** and a protective safety profile at tested doses.

- **Dose and Context Dependency:** Safety is concentration-dependent. While beneficial effects are observed at lower doses, a potential genotoxic signal was noted at the high concentration of **1 mmol/L** in human lymphocytes [1].
- **Mechanistically Linked to Protection:** Its safety is not passive but actively linked to its **antioxidant, anti-inflammatory, and anti-apoptotic properties** through defined molecular pathways like Nrf2.
- **Critical Data Gap:** A significant lack of data exists on its **chronic toxicity, pharmacokinetics, and safety in humans**. The **>800 mg/kg LD50** in mice is a useful starting point, but comprehensive toxicological studies are needed before clinical development [1].

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To cite this document: Smolecule. [veratric acid safety profile toxicity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b583083#veratric-acid-safety-profile-toxicity>]

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